molecular formula C11H10F3N3S B2511548 1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine CAS No. 1052559-51-9

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine

Cat. No. B2511548
CAS RN: 1052559-51-9
M. Wt: 273.28
InChI Key: WSFGGVPEMHNJKG-UHFFFAOYSA-N
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Description

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine, or 1-TFMPP, is a novel small molecule that has been studied for its potential use in medicinal chemistry, as well as its potential as a research tool in scientific studies. It is a derivative of pyrazol-5-amine and contains a trifluoromethylsulfanyl group, which has been found to act as a reactive site for a variety of chemical reactions. This molecule has been studied for its potential use in medicinal chemistry, as well as its potential as a research tool in scientific studies.

Scientific Research Applications

Synthesis and Reactivity

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These derivatives have been synthesized and characterized in studies focusing on their structural and reactive properties. For example, Xu Li-feng (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a compound class demonstrating significant biological activity (Xu Li-feng, 2011). Similarly, Wu et al. (2010) explored the synthesis of pyrazolo[3,4-b]quinoline derivatives under solvent-free conditions, showcasing the compound's versatility in organic synthesis (Liqiang Wu, Suying Ma, Fu‐Lin Yan, Chunguang Yang, 2010).

Catalytic Applications

The compound and its derivatives have also been used as catalysts in various chemical reactions. For instance, Tayebi et al. (2011) utilized a related compound, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, as a recyclable catalyst for condensation reactions (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011).

Potential Anticancer Properties

A notable application of this compound is in the development of potential anticancer agents. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity, indicating the compound's relevance in medicinal chemistry (K. Chavva, S. Pillalamarri, V. Banda, S. Gautham, J. Gaddamedi, P. Yedla, C. Kumar, N. Banda, 2013).

properties

IUPAC Name

2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3S/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGGVPEMHNJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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